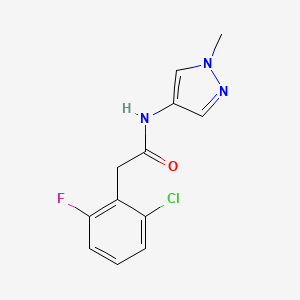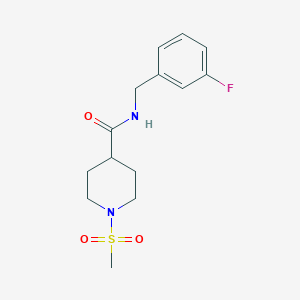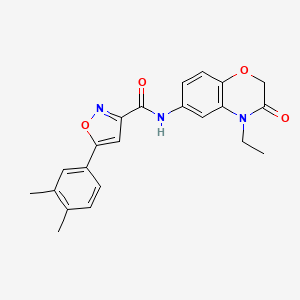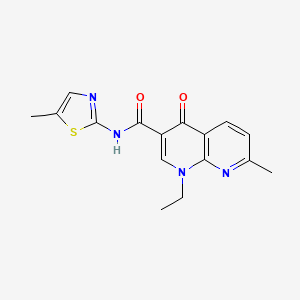
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CFM-2 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can reduce the production of prostaglandins and thereby reduce inflammation and pain. 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations to the use of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in lab experiments. It has a relatively short half-life and may require frequent dosing in animal studies. It may also have limited solubility in certain solvents, which could affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. One area of research is the development of novel analogs of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide and to determine its safety and efficacy in human clinical trials.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in various animal models of inflammation and pain. 2-(2-chloro-6-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1-methylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c1-17-7-8(6-15-17)16-12(18)5-9-10(13)3-2-4-11(9)14/h2-4,6-7H,5H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIXQGKIEMUVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4512982.png)

![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4512997.png)

![N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4513019.png)
![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxylate](/img/structure/B4513020.png)

![3-fluoro-4-methoxy-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4513027.png)

![2-[1-(4-bromophenyl)-3,5-dioxooctahydro-2,6-methanoazireno[2,3-f]isoindol-4(1H)-yl]propanoic acid](/img/structure/B4513046.png)
![4-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4513053.png)

![1-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4513070.png)
![N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide](/img/structure/B4513077.png)